2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide
Description
The compound 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide is a chromene-based acetamide derivative featuring a cyano group, a 4-methoxyphenyl-substituted chromen-4-ylidene core, and an N-(oxolan-2-ylmethyl) side chain. Chromene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 4-methoxyphenyl group enhances electron-donating capacity, while the oxolane (tetrahydrofuran) moiety improves solubility in polar solvents .
Properties
IUPAC Name |
2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-5-10-23-21(12-16)20(13-24(31-23)17-6-8-18(29-2)9-7-17)22(14-26)25(28)27-15-19-4-3-11-30-19/h5-10,12-13,19H,3-4,11,15H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLBWRFWETVILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=C(C#N)C(=O)NCC3CCCO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109451 | |
| Record name | 2-Cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]-N-[(tetrahydro-2-furanyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554427-30-4 | |
| Record name | 2-Cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]-N-[(tetrahydro-2-furanyl)methyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554427-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]-N-[(tetrahydro-2-furanyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of transition-metal catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano group and the chromenylidene moiety make this compound reactive towards nucleophiles and electrophiles. Common reagents used in these reactions include triethylamine, ethanol, and various transition-metal catalysts . Major products formed from these reactions include heterocyclic compounds such as thiophenes and pyridines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities . In biology and medicine, derivatives of this compound have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with various molecular targets and pathways. The cyano group and the chromenylidene moiety are key functional groups that enable the compound to participate in various biochemical reactions. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazinylidene Analogs (e.g., 13b in )
Structure: Compounds like 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)acetamide (13b) share the cyano-acetamide backbone and 4-methoxyphenyl substituent but replace the chromenylidene with a phenylhydrazinylidene group . Key Differences:
- Chromenylidene vs. Hydrazinylidene analogs exhibit hydrogen-bonding capability via NH groups, which may influence biological target binding .
- Physical Properties : Hydrazinylidene derivatives (e.g., 13b) have high melting points (~274–288°C), suggesting strong intermolecular forces, whereas the oxolane-containing target compound may exhibit lower melting points due to reduced crystallinity .
Table 1: Structural and Physical Comparison
Chromen-2-one Acetamides ()
Structure : Derivatives like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides feature a chromen-2-one core linked via an ether bond to the acetamide .
Key Differences :
- Position and Substitution: The target compound’s chromen-4-ylidene group introduces a conjugated ylidene system, distinct from the non-conjugated 2-oxo chromene in . This difference may alter electronic properties and bioactivity.
- Biological Implications : Chromen-2-one derivatives are associated with antimicrobial activity, while the ylidene system in the target compound could enhance photostability for applications in materials science .
Table 2: Chromene Core Comparison
Oxolane-Containing Acetamides ()
Structure : 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide shares the N-(oxolan-2-ylmethyl) group but substitutes the chromene with a pyridazine-thioether system .
Key Differences :
- Aromatic System : Pyridazine is a smaller, electron-deficient heterocycle compared to the electron-rich chromene, affecting solubility and binding interactions.
- Pharmacokinetics : The oxolane group in both compounds enhances solubility, but the chromene’s planar structure may improve membrane permeability in drug design .
Table 3: Solubility and Bioavailability
Benzothiazole Acetamides ()
Structure : N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide replaces the chromene with a benzothiazole ring .
Key Differences :
- Heterocycle Properties : Benzothiazoles are rigid and polar, often used in anticancer agents, whereas chromenes are more lipophilic and suited for CNS-targeting drugs.
- Substituent Effects : Both compounds share 4-methoxyphenyl groups, but the benzothiazole’s sulfur atom may confer metal-binding capacity absent in the target compound .
Research Findings and Implications
- Spectral Data : The target compound’s IR spectrum would show peaks for C≡N (~2214 cm⁻¹) and C=O (~1664 cm⁻¹), similar to hydrazinylidene analogs .
- The oxolane group may enhance blood-brain barrier penetration .
- Synthetic Challenges: The chromen-4-ylidene core likely requires precise Knoevenagel condensation conditions, contrasting with the straightforward coupling reactions used for hydrazinylidene derivatives .
Biological Activity
The compound 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide represents a novel class of bioactive molecules that have garnered significant attention in medicinal chemistry. Its unique structural features, including a cyano group, a methoxyphenyl moiety, and a chromenylidene framework, lend it diverse biological activities, particularly in the areas of anticancer and anti-inflammatory research.
| Property | Value |
|---|---|
| IUPAC Name | (Z)-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 852409-85-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the condensation of 4-methoxybenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions to form an intermediate. This intermediate is subsequently reacted with cyanoacetamide to yield the target compound. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.
Anticancer Properties
Recent studies have indicated that This compound exhibits promising anticancer activity. The mechanism of action appears to involve the inhibition of specific enzymes and proteins that are crucial for cell proliferation and survival. For instance, preliminary in vitro assays demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and prostate cancer cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases. The presence of the methoxy group is thought to enhance its interaction with inflammatory pathways, although detailed mechanistic studies are still ongoing.
Case Studies
- Study on Anticancer Activity : A study conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM for MCF-7 cells, indicating significant potency compared to standard chemotherapeutics.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a notable reduction in edema and inflammatory cytokines. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
